

Eutylone Hydrochloride: A Comprehensive Physicochemical Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutylone, or 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one, is a synthetic cathinone that has emerged as a significant compound of interest within the scientific community. As a member of the phenethylamine class, it shares structural similarities with other psychoactive substances, including MDMA.[1] This technical guide provides an in-depth overview of the physicochemical characteristics of its hydrochloride salt, offering crucial data and methodologies for researchers and drug development professionals. The hydrochloride salt of **eutylone** is often a crystalline solid.[2]

Physicochemical Data

The fundamental physicochemical properties of **Eutylone** hydrochloride are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General Physicochemical Properties



Property	Value	Source
Molecular Formula	C13H17NO3 • HCl	[1]
Molecular Weight	271.74 g/mol	[1]
Melting Point	238-239 °C	
Boiling Point (Free Base)	374.7 ± 42.0 °C	
Appearance	Crystalline solid	[2]

Table 2: Solubility Profile

Solvent	Solubility	Source
Water	Soluble	
Methanol	Soluble	
Ethanol	Soluble	
Dimethylformamide (DMF)	Soluble	
Dimethyl sulfoxide (DMSO)	Soluble	

Experimental Protocols

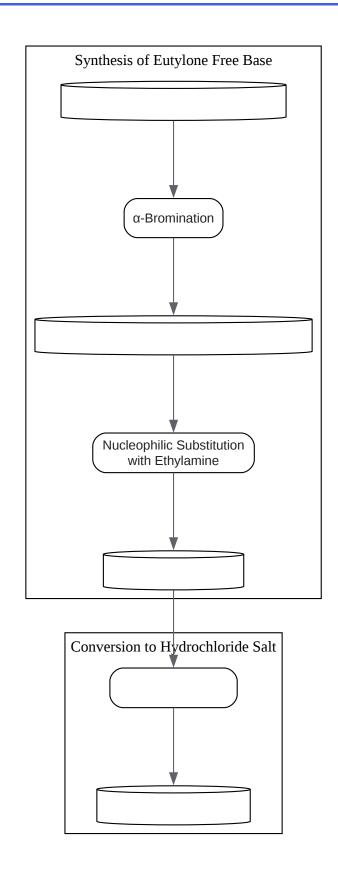
Detailed methodologies for the characterization of **Eutylone** hydrochloride are outlined below. These protocols are based on established analytical techniques for synthetic cathinones and crystalline solids.

Synthesis of Eutylone Hydrochloride

The synthesis of **Eutylone** typically involves a two-step process, followed by conversion to its hydrochloride salt.[1]

Experimental Workflow: Synthesis of Eutylone Hydrochloride





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Caption: A schematic overview of the synthesis of **Eutylone** hydrochloride.



Methodology:

- α-Bromination: The precursor, 1-(1,3-benzodioxol-5-yl)butan-1-one, undergoes α-bromination to form the intermediate, 1-(1,3-benzodioxol-5-yl)-2-bromobutan-1-one.[1]
- Nucleophilic Substitution: The intermediate is then reacted with ethylamine via nucleophilic substitution to yield the free base form of **Eutylone**.[1]
- Salt Formation: The resulting **Eutylone** free base is treated with a solution of hydrogen chloride (e.g., HCl in an appropriate solvent) to precipitate the hydrochloride salt. The instability of the freebase makes isolation as a salt the preferred method.[1]

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Methodology:

- Sample Preparation: A small amount of the dried, powdered Eutylone hydrochloride is packed into a capillary tube to a height of 2-3 mm.[3]
- Instrumentation: A calibrated melting point apparatus is used.
- Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate.
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded to define the melting range. For pure compounds, this range is typically narrow.[4]

Solubility Assessment

Understanding the solubility of **Eutylone** hydrochloride is essential for its handling and for the development of analytical methods.

Methodology:

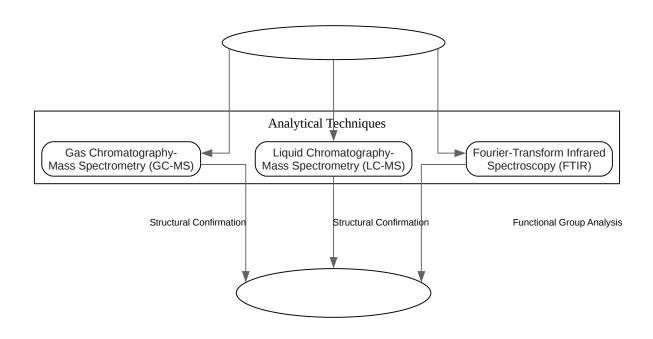


- Solvent Selection: A range of solvents, including water, methanol, ethanol, DMF, and DMSO, are used.
- Equilibrium Method: An excess of Eutylone hydrochloride is added to a known volume of the solvent in a sealed vial.
- Agitation and Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Quantification: The suspension is filtered, and the concentration of the dissolved Eutylone
 hydrochloride in the supernatant is determined using a suitable analytical technique, such as
 UV-Vis spectroscopy or liquid chromatography.

Analytical Characterization

A suite of analytical techniques is employed for the unequivocal identification and characterization of **Eutylone** hydrochloride.

Experimental Workflow: Analytical Characterization





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Caption: Workflow for the analytical identification of **Eutylone** hydrochloride.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile organic compounds.

- Sample Preparation: A solution of **Eutylone** hydrochloride is prepared in a suitable solvent (e.g., methanol).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column is typically used.
 - Injector Temperature: Set to ensure efficient vaporization without thermal degradation.
 - Oven Temperature Program: A temperature gradient is applied to separate the components of the sample.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) is commonly used.
 - Mass Range: Scanned over a range appropriate for the molecular weight of **Eutylone** and its expected fragments.
- Data Analysis: The retention time and the mass spectrum of the analyte are compared to a reference standard of **Eutylone**.
- b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.



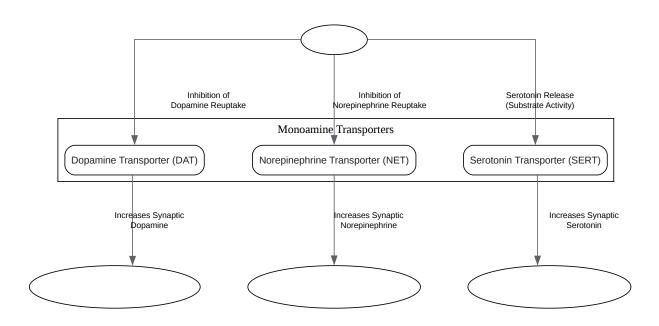
- Sample Preparation: A small amount of the solid Eutylone hydrochloride is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
- Instrumentation: An FTIR spectrometer.
- Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: The resulting spectrum, which shows the absorption of infrared radiation at specific wavenumbers corresponding to different molecular vibrations, is compared to a reference spectrum of **Eutylone** hydrochloride.

Mechanism of Action: Signaling Pathway

Eutylone exerts its psychoactive effects by interacting with monoamine transporters in the brain. It acts as an inhibitor of dopamine (DAT) and norepinephrine (NET) transporters and displays substrate activity at the serotonin transporter (SERT).[5][6][7]

Signaling Pathway: Eutylone's Interaction with Monoamine Transporters





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References

- 1. cdn.who.int [cdn.who.int]
- 2. Eutylone Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chm.uri.edu [chm.uri.edu]



- 5. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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